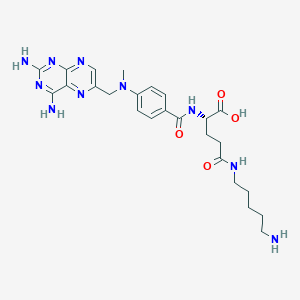

N-(5-Aminopentil) Metotrexato Amida

Descripción general

Descripción

N-(5-Aminopentyl) Methotrexate Amide: is a derivative of Methotrexate, a well-known chemotherapeutic agent. This compound is particularly notable for its enhanced bioactivity and potency compared to Methotrexate. It is used as a fluorescent probe to study the transport of drugs across cell membranes .

Aplicaciones Científicas De Investigación

N-(5-Aminopentyl) Methotrexate Amide has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study the transport of drugs across cell membranes.

Biology: The compound is employed in cellular studies to visualize drug transport and binding to plasma membranes.

Medicine: Due to its enhanced bioactivity, it is investigated for potential therapeutic applications, particularly in cancer treatment.

Industry: The compound is used in pharmaceutical testing and development to ensure accurate results.

Mecanismo De Acción

Target of Action

The primary target of N-(5-Aminopentyl) Methotrexate Amide is dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division .

Mode of Action

N-(5-Aminopentyl) Methotrexate Amide, like Methotrexate (MTX), is an antifolate inhibitor . It binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for DNA synthesis . This inhibition disrupts cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound affects the folate pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA . This disruption leads to a decrease in DNA synthesis and cell division, particularly affecting rapidly dividing cells .

Pharmacokinetics

It’s recommended to be stored at 4°C , suggesting that it’s stable at room temperature

Result of Action

The primary result of N-(5-Aminopentyl) Methotrexate Amide’s action is the inhibition of cell division . By disrupting DNA synthesis, it prevents cells, particularly rapidly dividing cells, from dividing . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Análisis Bioquímico

Biochemical Properties

N-(5-Aminopentyl) Methotrexate Amide plays a crucial role in biochemical reactions, particularly in the study of drug transport across cell membranes. It binds to the plasma membrane of cells and can be visualized using a fluorescence microscope . This interaction allows researchers to study the dynamics of drug transport and the role of various transporters and binding proteins in this process.

Cellular Effects

N-(5-Aminopentyl) Methotrexate Amide influences various cellular processes by binding to the plasma membrane. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be visualized using fluorescence microscopy makes it a valuable tool for studying these cellular effects in detail .

Molecular Mechanism

At the molecular level, N-(5-Aminopentyl) Methotrexate Amide exerts its effects through binding interactions with biomolecules on the plasma membrane. This binding can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s fluorescent properties allow researchers to track these interactions and study their effects in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-Aminopentyl) Methotrexate Amide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable at temperatures below -15°C, which is crucial for maintaining its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of N-(5-Aminopentyl) Methotrexate Amide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the optimal dosage to avoid toxic or adverse effects .

Metabolic Pathways

N-(5-Aminopentyl) Methotrexate Amide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes .

Transport and Distribution

Within cells and tissues, N-(5-Aminopentyl) Methotrexate Amide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of N-(5-Aminopentyl) Methotrexate Amide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms can provide insights into the compound’s role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the reaction of Methotrexate with 5-aminopentylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at an elevated temperature to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of N-(5-Aminopentyl) Methotrexate Amide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at temperatures below -15°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Methotrexate: The parent compound, widely used in chemotherapy.

Aminopterin: An analogue of Methotrexate with similar therapeutic applications.

Amethopterin: Another analogue with comparable properties.

Uniqueness: N-(5-Aminopentyl) Methotrexate Amide is unique due to its enhanced bioactivity and potency compared to Methotrexate. Its ability to act as a fluorescent probe for studying drug transport further distinguishes it from other similar compounds .

Actividad Biológica

N-(5-Aminopentyl) Methotrexate Amide is a derivative of Methotrexate (MTX), a well-established chemotherapeutic agent. This compound has garnered attention due to its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of N-(5-Aminopentyl) Methotrexate Amide

N-(5-Aminopentyl) Methotrexate Amide is characterized by its ability to inhibit dihydrofolate reductase (DHFR), similar to MTX, thereby affecting folate metabolism and cellular proliferation. Its structural modifications enhance its binding affinity and bioavailability, making it a promising candidate for further research in drug delivery and therapeutic applications.

The primary mechanism of action involves the inhibition of DHFR, which is crucial for the reduction of dihydrofolates to tetrahydrofolates. This inhibition disrupts the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Key Mechanisms:

- Inhibition of DHFR : Prevents the conversion of dihydrofolate to tetrahydrofolate.

- Disruption of Nucleotide Synthesis : Affects both DNA and RNA synthesis, inhibiting cell division.

- Fluorescent Properties : Allows visualization of drug transport across cell membranes, facilitating studies on cellular uptake and metabolism.

Biological Activity

N-(5-Aminopentyl) Methotrexate Amide exhibits significant biological activity across various cellular models. Its enhanced properties compared to MTX include improved cellular uptake and reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells.

Table 1: Comparative Biological Activity of N-(5-Aminopentyl) Methotrexate Amide vs. Methotrexate

| Parameter | N-(5-Aminopentyl) Methotrexate Amide | Methotrexate (MTX) |

|---|---|---|

| DHFR Inhibition IC50 | Lower (more potent) | Higher |

| Cellular Uptake Efficiency | Increased | Standard |

| Cytotoxicity to Normal Cells | Reduced | Higher |

| Fluorescence Visualization | Yes | No |

Research Findings

Recent studies have highlighted the potential applications of N-(5-Aminopentyl) Methotrexate Amide in both cancer therapy and drug delivery systems.

- Cancer Treatment : Research indicates that this compound can effectively suppress tumor growth in various cancer models. For instance, in lung carcinoma cell lines, it demonstrated approximately seven-fold greater antiproliferative activity compared to free MTX formulations .

- Drug Delivery Systems : The compound's ability to serve as a fluorescent probe has facilitated studies on drug transport mechanisms across cellular membranes. This characteristic is particularly valuable in understanding how drugs interact with target cells and can lead to improved therapeutic strategies.

-

Case Studies :

- A study involving collagen-induced arthritis models showed that MTX-loaded nanoparticles (which may include derivatives like N-(5-Aminopentyl) Methotrexate Amide) significantly reduced inflammatory cytokines compared to free MTX treatments .

- Another investigation into the pharmacokinetics of methotrexate analogs found that structural modifications could enhance bioavailability while minimizing side effects associated with traditional MTX therapy .

Propiedades

IUPAC Name |

(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRNPWYHGNQALD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436353 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136672-64-5 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.